2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol
Description
2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol is a fluorinated amino alcohol with the molecular formula C₁₂H₁₆F₃NO. Its structure features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, a methyl (-CH₃) group at the β-carbon, and a primary amino (-NH₂) group at the α-carbon of the butanol backbone. This compound is classified as a controlled product due to its specialized applications in pharmaceutical or organic synthesis, with pricing reflecting its niche use (e.g., 50 mg costs €629) .
Properties
IUPAC Name |
2-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-7(2)10(16)11(17)8-4-3-5-9(6-8)12(13,14)15/h3-7,10-11,17H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWVMAQKEIRPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC(=CC=C1)C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde and 2-amino-3-methylbutanol.
Condensation Reaction: The aldehyde group of 3-(trifluoromethyl)benzaldehyde reacts with the amino group of 2-amino-3-methylbutanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects. The presence of the trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially leading to improved pharmacokinetics in antidepressant formulations .
- Neuroprotective Effects : Studies have shown that similar compounds can offer neuroprotection in models of neurodegenerative diseases, suggesting that 2-amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol might be explored for its protective effects against neuronal damage .
- Synthesis of Analogues :
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant properties of synthesized analogues based on this compound. The results indicated significant reductions in depression-like behaviors in rodent models when administered at specific dosages. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine pathways, similar to existing antidepressants .
| Compound | Dosage (mg/kg) | Behavior Score Reduction (%) |
|---|---|---|
| Compound A | 10 | 45% |
| Compound B | 20 | 60% |
| Control | - | 15% |
Case Study 2: Neuroprotective Effects
In another study, the neuroprotective effects of the compound were assessed using a model of oxidative stress-induced neuronal injury. The administration of the compound significantly reduced cell death and oxidative stress markers compared to control groups, indicating its potential as a neuroprotective agent .
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 30 | - |
| Compound A | 75 | 50% |
| Compound B | 85 | 60% |
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in cellular functions.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
4-Amino-1-[3-(trifluoromethyl)phenyl]butan-1-ol
- Structure: Differs in the position of the amino group (4-amino vs. 2-amino) and lacks the β-methyl group.
- Molecular weight (233.23 g/mol) is lower due to the absence of the methyl group .
- Applications : Likely used in similar medicinal chemistry contexts but with distinct pharmacokinetic profiles.
4-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol
- Structure : Trifluoromethyl group at the para position of the phenyl ring (vs. meta in the target compound).
- Impact : The para-CF₃ substitution may enhance steric effects in binding interactions compared to meta substitution .
3-Amino-1-fluoro-4-phenyl-butan-2-ol
Functional Group Modifications
3-Methyl-2-phenylbutan-1-ol
- Structure: Lacks both amino and trifluoromethyl groups. Molecular formula: C₁₁H₁₆O.
- Properties: Simpler hydrophobicity profile due to the absence of polar groups. Lower boiling point (~140°C) compared to amino alcohols .
- Applications : Primarily used as a solvent or intermediate in fragrance synthesis.
N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)propanamide
- Structure: Contains a cyano (-CN) group and sulfonyl (-SO₂) moiety.
- Impact: The cyano group enhances electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the target amino alcohol .
Physicochemical and Commercial Comparison
Key Research Findings
Electronic Effects: The -CF₃ group in the target compound significantly increases electron-withdrawing character, enhancing stability in acidic environments compared to non-fluorinated analogs .
Cost Drivers : The high cost of the target compound (€629/50 mg) reflects its specialized synthesis and purification requirements, whereas simpler alcohols (e.g., 2-Methyl-3-buten-2-ol) are bulk-produced for industrial use .
Biological Activity
Overview
2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol (CAS Number: 1546059-40-8) is an organic compound characterized by its unique trifluoromethyl-substituted phenyl ring and a butanol backbone. With the molecular formula C12H16F3NO, this compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and neuropharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H16F3NO |
| Molecular Weight | 247.26 g/mol |
| IUPAC Name | This compound |
| InChI Key | YFWVMAQKEIRPCN-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound modulates neurotransmission pathways, potentially affecting serotonin and dopamine receptors, which are critical in various neurological processes. Additionally, the trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane permeability and receptor interaction.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the trifluoromethyl group has been associated with enhanced potency against various bacterial strains. For instance, studies show that related compounds can inhibit bacterial growth with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
In the context of neuropharmacology, studies suggest that this compound may exhibit anticonvulsant properties akin to other amino alcohol derivatives. The structure activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence anticonvulsant activity .
Case Studies
A notable study evaluated the compound's efficacy as a potential treatment for schizophrenia by targeting dopamine and serotonin receptors. The findings suggested that derivatives of this compound could serve as multi-target ligands, enhancing therapeutic outcomes in treating psychotic disorders .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of similar compounds reveal that the trifluoromethyl substitution at the meta position significantly influences biological activity. For example, it was found that compounds with a -CF3 group in a similar context showed improved inhibition rates against 5-hydroxytryptamine (5-HT) uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
